N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide
Description
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a synthetic carboxamide derivative characterized by a quinoxaline-phenoxy-propanamide backbone linked to a 4-methylpyridin-2-yl group. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, may confer unique electronic and steric properties, distinguishing it from simpler phenoxy or chlorinated derivatives .
Properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHWTLQLVXJBEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
This structure features a pyridine ring, a quinoxaline moiety, and a phenoxy group, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific kinases and enzymes involved in cellular signaling pathways. Notably:
- Bruton's Tyrosine Kinase (BTK) Inhibition :
-
Matrix Metalloproteinase (MMP) Inhibition :
- Compounds structurally related to this compound have been identified as MMP inhibitors. These enzymes play a role in extracellular matrix degradation and are implicated in various pathological conditions. Inhibition of MMPs can protect tissues from damage induced by inflammatory agents like sulfur mustard .
Biological Activity and Therapeutic Applications
The biological activity of this compound suggests its potential therapeutic applications in several areas:
- Cancer Therapy :
- Anti-inflammatory Effects :
-
Neurological Disorders :
- Some studies indicate that similar compounds may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in disease pathways, particularly in cancer and neurodegenerative diseases.
Anticancer Activity
Research indicates that compounds similar to N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide exhibit anticancer properties by modulating signaling pathways associated with tumor growth. For instance, pyridine derivatives have been found to inhibit specific kinases involved in cancer progression, suggesting a similar mechanism may be applicable to this compound .
Neuropharmacology
There is emerging evidence that quinoxaline derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders. The interaction of the quinoxaline moiety with dopamine receptors has been noted in several studies, which could imply potential benefits for conditions like Parkinson's disease or schizophrenia .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of the methylpyridine and quinoxaline groups contributes significantly to its biological activity.
Table 1: Key Structural Features and Their Implications
| Structural Feature | Implication on Activity |
|---|---|
| 4-Methylpyridin-2-yl Group | Enhances lipophilicity and receptor binding |
| Quinoxalin-2-ylphenoxy Moiety | Potential for multi-target interactions |
| Propanamide Linkage | Increases stability and bioavailability |
Case Studies
Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of this compound.
In Vitro Studies
In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, a study reported that a related quinoxaline derivative showed significant cytotoxicity against breast cancer cells, indicating that modifications to the core structure could enhance therapeutic effects .
In Vivo Studies
Animal models have been utilized to assess the efficacy of related compounds in vivo. A notable study found that a pyridine-based compound reduced tumor size in xenograft models, suggesting that this compound might exhibit similar anticancer properties when further developed .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several synthetic auxin agonists, anti-inflammatory carboxamides, and sulfonamide derivatives. Below is a comparative analysis based on substituent groups, biological activity, and structure-activity relationships (SAR).
Substituent Analysis and Pharmacophore Features
Key Observations :
- Quinoxaline vs. Chlorophenoxy Groups: The target compound’s quinoxaline-phenoxy group introduces a larger, planar aromatic system compared to the chlorophenoxy groups in compounds 533 and 602. This may enhance π-π stacking interactions with biological targets but reduce solubility due to increased hydrophobicity .
- Pyridinyl Amide Linker : The 4-methylpyridin-2-yl group is conserved across multiple compounds, suggesting its role as a critical pharmacophore for binding to auxin receptors or inflammatory targets .
Physicochemical Properties
- Metabolic Stability: The pyridinyl and quinoxalinyl groups may resist oxidative metabolism better than chlorinated phenoxy systems, which are prone to dehalogenation .
Q & A
Basic: What analytical techniques are recommended for characterizing the structural purity of N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, particularly to verify the presence of the quinoxaline and methylpyridine moieties. High-resolution mass spectrometry (HRMS) should be used to validate molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. SC-XRD analysis can leverage programs like SHELXL for refinement, which is widely accepted for small-molecule crystallography .
Advanced: How can researchers resolve ambiguities in stereochemical assignments for propanamide derivatives using crystallographic data?
Answer: Ambiguities in stereochemistry can be addressed by combining SC-XRD with computational methods. SHELXL refinement allows precise determination of bond lengths, angles, and torsional parameters, which are critical for distinguishing enantiomers or conformers. For non-crystalline samples, electronic circular dichroism (ECD) coupled with density functional theory (DFT) calculations can resolve stereochemical uncertainties. Cross-validation with synthetic intermediates (e.g., enantiopure precursors) is also advised .
Basic: What synthetic strategies are commonly employed to prepare aryloxypropanamide derivatives like this compound?
Answer: A two-step approach is typical:
Nucleophilic substitution : React 4-quinoxalin-2-ylphenol with a brominated propanamide intermediate under alkaline conditions to form the ether linkage.
Amide coupling : Use carbodiimide-based condensing agents (e.g., EDC/HOBt) to couple the intermediate with 4-methylpyridin-2-amine. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to improve yields .
Advanced: How can regioselectivity challenges during quinoxaline-phenoxy linkage formation be addressed?
Answer: Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites on the quinoxaline ring. Experimental validation via competitive reactions with model substrates (e.g., para-substituted phenols) under controlled conditions can identify optimal catalysts (e.g., CuI for Ullman-type couplings). Monitoring by TLC or HPLC ensures selective product formation .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: For enzyme inhibition studies (e.g., kinase or IDO1 targets), use fluorescence-based assays with recombinant proteins. Antibacterial activity can be screened via broth microdilution to determine minimal inhibitory concentrations (MICs) against Gram-positive (e.g., Bacillus subtilis) and Gram-negative strains. Cell viability assays (MTT or resazurin) assess cytotoxicity in mammalian cell lines .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer: SAR studies require modular synthesis of analogs with variations in:
- Quinoxaline substituents (e.g., halogens, electron-withdrawing groups).
- Phenoxy linker length (e.g., ethyl vs. propyl spacers).
- Amide region (e.g., pyridine methylation position).
Evaluate analogs using dose-response assays and correlate results with 3D pharmacophore models (e.g., Schrödinger Phase) to identify critical pharmacophoric features .
Basic: What computational tools are used to predict binding modes with potential biological targets?
Answer: Molecular docking (AutoDock Vina, Glide) predicts interactions with active sites of targets like IDO1 or auxin receptors. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability. Pair these with free-energy perturbation (FEP) calculations to estimate binding affinity changes due to structural modifications .
Advanced: How can crystallographic data contradict computational binding predictions, and how should this be resolved?
Answer: Discrepancies may arise from protein flexibility or solvent effects. Resolve by:
Co-crystallization : Obtain SC-XRD structures of the compound bound to the target.
WaterMap analysis : Identify displaced water molecules in the binding pocket.
Ensemble docking : Use multiple receptor conformations from MD trajectories. Cross-validate with mutagenesis data to confirm critical residues .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer: Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as propanamide derivatives may exhibit neurotoxic or irritant properties. Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation .
Advanced: How can in silico toxicity prediction models guide the design of safer analogs?
Answer: Tools like ProTox-II or ADMET Predictor estimate hepatotoxicity, mutagenicity, and cytochrome inhibition. Prioritize analogs with lower predicted toxicity scores and validate in vitro (e.g., Ames test for mutagenicity, CYP450 inhibition assays). Structural modifications (e.g., reducing logP via polar groups) mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
